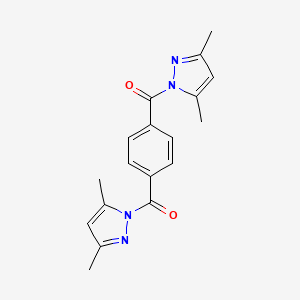![molecular formula C15H20N2OS B5700809 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. Additionally, this compound has been found to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is its specificity for BTK, which may reduce off-target effects and improve therapeutic efficacy. However, one limitation of this compound is that it may not be effective in all types of cancer, as BCR signaling is not the only pathway involved in cancer cell survival and proliferation.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide. These include:
1. Combination therapy: this compound may be used in combination with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their anti-tumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from this treatment.
3. CNS malignancies: Further research is needed to determine the efficacy of this compound in treating CNS malignancies, such as glioblastoma.
4. Resistance mechanisms: Understanding the mechanisms of resistance to this compound may help to develop strategies to overcome this resistance and improve treatment outcomes.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Further research is needed to determine its potential as a cancer treatment in clinical settings.
Synthesemethoden
The synthesis of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chloro-N-methylbenzamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
